4-Nitro-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1,3-dioxolan-2-one: is an organic compound with the molecular formula C3H3NO5 . It is a derivative of 1,3-dioxolan-2-one, where a nitro group is attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-dioxolan-2-one can be synthesized through the reaction of 1,3-dioxolan-2-one with a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective nitration of the compound. The process involves the following steps:
- Dissolution of 1,3-dioxolan-2-one in a suitable solvent.
- Addition of nitric acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for a specified period.
- Isolation and purification of the product through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and distillation can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-1,3-dioxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Nitro-1,3-dioxolan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of other heterocyclic compounds. Its unique structure allows for the formation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its nitro group can undergo bioreduction, making it useful in studying cellular redox processes .
Medicine: Although not widely used in medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4-nitro-1,3-dioxolan-2-one involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that interact with various molecular targets. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues, leading to changes in protein structure and function.
Nucleic Acids: Interaction with DNA and RNA, potentially causing mutations or affecting gene expression.
Cellular Pathways: Involvement in redox signaling pathways, influencing cellular responses to oxidative stress.
Comparison with Similar Compounds
1,3-Dioxolan-2-one: The parent compound without the nitro group.
4-Fluoro-1,3-dioxolan-2-one: A derivative with a fluorine atom instead of a nitro group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group at the fourth position.
Comparison: 4-Nitro-1,3-dioxolan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
827300-14-1 |
---|---|
Molecular Formula |
C3H3NO5 |
Molecular Weight |
133.06 g/mol |
IUPAC Name |
4-nitro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H3NO5/c5-3-8-1-2(9-3)4(6)7/h2H,1H2 |
InChI Key |
GPSZQZDENOVTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.